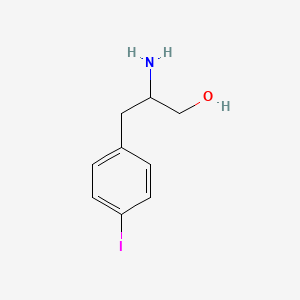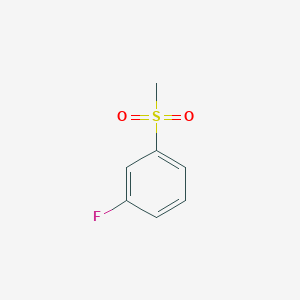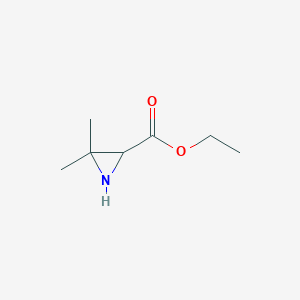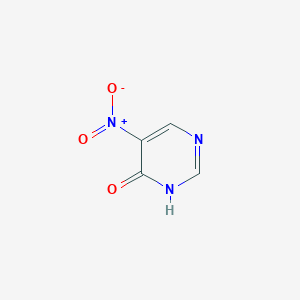
2-Bromo-4,5-difluorobenzaldehyde
概要
説明
2-Bromo-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, its structural analogs, such as 2-bromobenzaldehydes, have been the subject of various synthetic and characterization studies. These compounds are valuable intermediates in organic synthesis, often used to construct more complex molecules due to their reactive aldehyde group and the presence of a bromine atom which can be further transformed through various reactions .
Synthesis Analysis
The synthesis of 2-bromobenzaldehydes and their derivatives is a topic of interest in several studies. A novel one-pot allylboration-Heck reaction has been developed to efficiently synthesize 3-methyleneindan-1-ols from 2-bromobenzaldehydes, with modifications allowing for high enantioselectivity and excellent yields . Additionally, a palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines has been reported, showcasing the versatility of these compounds in creating heterocyclic structures . Furthermore, selective ortho-bromination of benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, demonstrating the potential for regioselective transformations .
Molecular Structure Analysis
The molecular structure and properties of halogenated benzaldehydes have been investigated using various spectroscopic and computational methods. For instance, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde have been studied, revealing insights into the molecular conformation and intermolecular interactions . Although not directly related to 2-Bromo-4,5-difluorobenzaldehyde, these studies provide a foundation for understanding the structural characteristics of halogenated benzaldehydes.
Chemical Reactions Analysis
The reactivity of 2-bromobenzaldehydes in chemical reactions is highlighted by their ability to undergo various transformations. The synthesis of Schiff base monomers from 4-bromobenzaldehyde and their subsequent conversion to polyphenol derivatives through oxidative polycondensation reactions is one such example . Additionally, the formation of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde under carbonylative cyclization conditions with primary amines has been described, further demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes are influenced by the presence of halogen substituents. Spectroscopic studies, including FT-IR and FT-Raman, along with NMR analyses and thermodynamics functions, have been conducted to understand these properties better . The effects of bromine substitution on structure, reactivity, and optical properties have also been explored, indicating that such substitutions can significantly impact the material's characteristics . Although these studies do not directly address 2-Bromo-4,5-difluorobenzaldehyde, they provide valuable information on the general behavior of brominated aromatic aldehydes.
科学的研究の応用
Synthetic Applications in Organic Chemistry
2-Bromo-4,5-difluorobenzaldehyde and related compounds like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde are vital in the synthesis of various biologically, medicinally, and materially significant compounds. Their use under palladium-catalyzed conditions has been a focus in the field of bromovinyl aldehyde chemistry, advancing substantially over the past decade (Ghosh & Ray, 2017).
Environmental Applications
A derivative of 2-bromobenzaldehyde, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, has been used for preconcentration of trace amounts of copper(II) ions in water samples. This indicates potential applications in environmental monitoring and purification processes (Fathi & Yaftian, 2009).
Material Science
In material science, the study of polymorphs of related compounds like 2-bromo-5-hydroxybenzaldehyde reveals insights into molecular structures that can influence the development of new materials with specific properties (Silva et al., 2004).
Pharmacological Research
While specific studies on 2-Bromo-4,5-difluorobenzaldehyde in pharmacology were not identified, related compounds have been explored. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has shown significant antioxidantactivity, indicating potential for development in medicine or as a food ingredient (Wang Zonghua, 2012).
Analytical Chemistry
In analytical chemistry, derivatives of bromobenzaldehydes have been used for the synthesis of chiral solvating agents, useful in distinguishing between different chiral compounds, a critical aspect in the pharmaceutical industry (Li Yuan-yuan, 2011).
Optical Properties
The bromine substitution in related compounds like 2,3-dimethoxybenzaldehyde has been studied for its impact on linear and nonlinear optical properties. Such studies are essential in the development of new materials for optical applications (Aguiar et al., 2022).
Safety And Hazards
“2-Bromo-4,5-difluorobenzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
特性
IUPAC Name |
2-bromo-4,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSZEWFWVDLMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619097 | |
| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluorobenzaldehyde | |
CAS RN |
476620-54-9 | |
| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)



![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)


